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molecular formula C15H18FNO B8428397 9-(4-Fluorobenzyl)-9-aza-bicyclo-[3.3.1]-nonan-3-one

9-(4-Fluorobenzyl)-9-aza-bicyclo-[3.3.1]-nonan-3-one

Cat. No. B8428397
M. Wt: 247.31 g/mol
InChI Key: KNYQOHHDDHITQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04560757

Procedure details

A solution of 4-fluorobenzylamine (25 g) in dilute hydrochloric acid (5N, 40 ml) was added to glutaric dialdehyde (50%, 48 ml) in water (800 ml) with stirring. A solution of 1,3-acetonedicarboxylic acid (29.2 g) and sodium acetate (16.4 g) in water (200 ml) was then added and the mixture stirred for 24 hours at room temperature. A further quantity of dilute hydrochloric acid (10 ml) was then added and the mixture stirred for a further 48 hours.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step Two
Quantity
16.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[CH2:10]([CH2:14][CH:15]=[O:16])[CH2:11][CH:12]=O.[CH2:17]([C:24](O)=O)[C:18](CC(O)=O)=O.C([O-])(=O)C.[Na+]>Cl.O>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:7]2[CH:10]3[CH2:11][CH2:12][CH2:24][CH:17]2[CH2:18][C:15](=[O:16])[CH2:14]3)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Name
Quantity
48 mL
Type
reactant
Smiles
C(CC=O)CC=O
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
29.2 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
16.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 24 hours at room temperature
Duration
24 h
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 48 hours
Duration
48 h

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(CN2C3CC(CC2CCC3)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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